1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl-
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Overview
Description
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- is a heterocyclic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are used in various biochemical, clinical, and pharmaceutical applications .
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- can be achieved through several methods. One common approach involves the reaction of hydrazides with 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes the use of tetrafluoroborates with rhodium and palladium complexes under mild basic conditions . These methods provide efficient and convenient routes for the synthesis of this compound.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium and palladium complexes, which facilitate the formation of different products . The compound can also participate in Suzuki–Miyaura cross-coupling reactions, demonstrating good catalytic activity for the coupling of aryl chlorides at room temperature .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal agents . Additionally, it has been recognized as an adenosine receptor, HIF prolyl hydrolase, and myeloperoxidase inhibitor . In the field of medicinal chemistry, it has shown potential as an antitumor agent, with studies demonstrating its inhibitory activities against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound’s ability to bind to these proteins and interfere with their signaling pathways is a key aspect of its biological activity .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo(1,5-a)pyridine, 1,2,3-triazolo(1,5-a)pyridine, and 1,2,3-triazolo(4,5-b)pyridine . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of the triazole and pyridine rings in 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- contributes to its distinct properties and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
64125-43-5 |
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Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[1,2,4]triazolo[4,3-a]pyridin-4-ium-3-olate |
InChI |
InChI=1S/C11H13N3O5/c15-5-6-8(16)9(17)10(19-6)14-7-3-1-2-4-13(7)11(18)12-14/h1-4,6,8-10,15-17H,5H2/t6-,8-,9?,10-/m1/s1 |
InChI Key |
KQELTCZWIQIOJN-JLRHVRHOSA-N |
Isomeric SMILES |
C1=CC=[N+]2C(=C1)N(N=C2[O-])[C@H]3C([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=[N+]2C(=C1)N(N=C2[O-])C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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